N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide
Description
N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide (CAS: 655242-02-7) is a chiral acetamide derivative characterized by a pentan-2-yl backbone with a ketone group at position 3 and a phenyl substituent at position 3. The (2S) stereochemistry at the chiral center influences its biochemical interactions and metabolic stability. This compound is primarily utilized in pharmaceutical research as an intermediate in the synthesis of peptidomimetics or enzyme inhibitors due to its structural resemblance to natural amino acid derivatives. Its safety data sheet highlights its industrial use and recommends precautions for handling, including consultation with medical professionals during exposure incidents .
Properties
CAS No. |
655242-04-9 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-[(2S)-3-oxo-5-phenylpentan-2-yl]acetamide |
InChI |
InChI=1S/C13H17NO2/c1-10(14-11(2)15)13(16)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
FKKLZVVHXASIAQ-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)CCC1=CC=CC=C1)NC(=O)C |
Canonical SMILES |
CC(C(=O)CCC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with an acetamide derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: These may include halogens, acids, and bases, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
(S)-N-[[3-(3,5-Difluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide
This compound (CAS: 167010-30-2) replaces the phenyl group with a 3,5-difluorophenyl moiety and incorporates an oxazolidinone ring. Key differences:
- Electron-Withdrawing Effects : Fluorine atoms enhance metabolic stability and membrane permeability.
- Bioactivity: The oxazolidinone ring confers antibacterial properties, distinguishing it from the phenylpentan-2-yl backbone of the parent compound .
Phosphate-Containing Analog: (2S)-2-Acetamido-5-oxo-5-(phosphonatooxy)pentanoate
This metabolite (ChemSpider ID: listed in ) introduces a phosphate group , drastically altering solubility and reactivity:
- Solubility : Phosphate groups increase hydrophilicity, enhancing aqueous solubility compared to the hydrophobic phenyl group.
- Biological Role: Likely serves as a biosynthetic intermediate in acetylated amino acid pathways .
Complex Peptidomimetic Derivatives
Compounds listed in Pharmacopeial Forum (e.g., items g and h in ) feature extended backbones with diphenylhexane or oxazinan cores. These derivatives exhibit:
- Enhanced Selectivity: Bulky substituents (e.g., dimethylphenoxy groups) improve target specificity for proteases or kinases.
- Pharmacokinetic Profiles : Extended alkyl chains and aromatic groups may prolong half-life but reduce oral bioavailability .
Research Implications
- Drug Design : The (2S)-isomer’s chiral center and phenyl group make it a versatile scaffold for protease inhibitors, while fluorinated analogs (e.g., ) optimize pharmacokinetics.
Biological Activity
N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide is a compound of significant interest in various fields of biological research. Its unique structure, featuring an acetamide moiety and a phenyl group, positions it as a candidate for studying enzyme interactions, metabolic pathways, and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C₁₃H₁₇NO₂
- Molecular Weight : 219.28 g/mol
- CAS Number : 655242-04-9
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may modulate various cellular processes by binding to these targets, influencing metabolic pathways and signaling cascades.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that compounds with similar structures can inhibit proteases involved in viral replication, suggesting potential applications in antiviral therapies . The binding affinity and specificity for these enzymes are crucial for developing effective inhibitors.
Case Studies and Research Findings
- Antiviral Potential : A computational study highlighted the potential of structurally similar compounds to inhibit SARS-CoV proteases effectively. The research utilized molecular docking techniques to assess binding affinities, suggesting that modifications to the acetamide structure could enhance antiviral activity .
- Neuropharmacology : In a study assessing various compounds for their anticonvulsant properties, derivatives similar to this compound were evaluated using maximal electroshock (MES) tests. Results indicated notable anticonvulsant activity related to specific structural features .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol |
| CAS Number | 655242-04-9 |
| IUPAC Name | N-[(2S)-3-Oxo... |
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Potential antiviral effects through protease inhibition |
| Anticonvulsant Activity | Modulation of sodium channels; requires further study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
